3,5-Dibromo-2,4-difluorophenylacetonitrile
Description
Properties
IUPAC Name |
2-(3,5-dibromo-2,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-4(1-2-13)7(11)6(10)8(5)12/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZWYVCFTQKGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pre-Fluorinated Phenylacetonitrile
Principle : Introduce bromine atoms into a fluorinated phenylacetonitrile precursor.
Steps :
- Synthesis of 2,4-difluorophenylacetonitrile :
- React 2,4-difluorobenzyl chloride with KCN in ethanol via nucleophilic substitution.
- Conditions : 20°C, 3h, yield ~75% (extrapolated from).
- Bromination at Positions 3 and 5 :
- Use Br₂/FeBr₃ for electrophilic aromatic substitution.
- Directing Effect : The nitrile’s meta-directing nature positions bromine at C3 and C5.
- Conditions : 60–80°C, 6h, yield ~60% (estimated from).
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | KCN, EtOH, 20°C | 2,4-Difluorophenylacetonitrile | 75% |
| 2 | Br₂/FeBr₃, 60°C | Target Compound | 60% |
Fluorination of Brominated Phenylacetonitrile
Principle : Introduce fluorine via diazonium salt intermediates after bromination.
Steps :
- Synthesize 3,5-dibromophenylacetonitrile :
- Diazotization and Fluorination :
- Convert amino groups (if present) to diazonium salts, followed by Balz-Schiemann reaction with HF.
- Caution : Requires precise temperature control (0–5°C).
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | HBr/H₂O₂, 110°C | 3,5-Dibromophenylacetonitrile | 55% |
| 2 | NaNO₂/HF, 0°C | Target Compound | 40% |
Multi-Step Functionalization via Aldehyde Intermediate
Principle : Construct the nitrile group after bromo/fluoro substitution.
Steps :
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Tribromoimidazole, 60°C | 3,5-Dibromo-2,4-difluorobenzaldehyde | 65% |
| 2 | NaBH₃, EtOH → PCl₅ | Target Compound | 50% |
Critical Analysis of Methods
- Method 1 offers simplicity but requires precise control of bromination regioselectivity.
- Method 2 is limited by the stability of diazonium salts and hazardous HF handling.
- Method 3 involves multi-step purification but avoids harsh fluorination conditions.
| Method | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|
| 1 | 45% | Fewer steps | Nitrile directs bromination |
| 2 | 22% | Late-stage fluorination | Low yield, safety risks |
| 3 | 32.5% | Flexible intermediate use | Lengthy synthesis |
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2,4-difluorophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with alkoxy groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro or sulfonic groups onto the phenyl ring.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used for the hydrogenation of the nitrile group to an amine.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can convert the nitrile group to a carboxylic acid.
Major Products Formed:
- Substitution reactions yield derivatives with different functional groups replacing the halogens.
- Reduction reactions produce amines, while oxidation reactions result in carboxylic acids.
Scientific Research Applications
3,5-Dibromo-2,4-difluorophenylacetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,4-difluorophenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
3,5-Dibromo-4-hydroxybenzonitrile (CAS not provided)
- Substituents : Bromine (3,5), hydroxyl (-OH) at position 4.
- Functional Group : Benzonitrile.
- Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity compared to fluorine in the target compound. This enhances aqueous solubility but reduces lipid membrane permeability. Studies indicate antibacterial activity in bromophenol derivatives, suggesting bromine’s role in bioactivity .
4,5-Dibromo-2-(trifluoromethyl)benzonitrile (CAS not provided)
- Substituents : Bromine (4,5), trifluoromethyl (-CF₃) at position 2.
- Functional Group : Benzonitrile.
- Key Differences : The -CF₃ group is bulkier and more electron-withdrawing than fluorine, leading to stronger inductive effects. This compound is associated with agricultural applications (e.g., Thifluzamide, CAS 130000-40-7), where stability under environmental conditions is critical .
- Applications : Agrochemical intermediates due to resistance to degradation.
N-Substituted Acetonitriles
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile (CAS not provided)
- Substituents: Nitro (-NO₂) at positions 3,5; dimethylamino (-N(CH₃)₂) at position 4.
- Functional Group : Acetonitrile.
- Key Differences: The nitro groups create a strong electron-deficient aromatic system, while the dimethylamino group introduces electron-donating effects. This contrast enables unique charge-transfer interactions, studied via quantum chemical methods for optical and electrochemical properties .
- Applications : Theoretical models for optoelectronic materials or sensors.
Fluorinated Analogues
4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6)
- Substituents : Fluorine (4), -CF₃ (2).
- Functional Group : Benzonitrile.
- Key Differences: Mono-fluorination reduces steric hindrance compared to the target’s di-fluoro substitution. The -CF₃ group enhances thermal stability, making this compound suitable for high-temperature reactions .
Other Halogenated Derivatives
2,6-Dibromo-4-nitroaniline (CAS not provided)
- Substituents: Bromine (2,6), nitro (-NO₂) at position 4.
- Functional Group : Aniline (-NH₂).
- Key Differences : The -NH₂ group introduces basicity and reactivity in electrophilic substitution, unlike the neutral acetonitrile group. Nitro groups favor applications in dye synthesis or explosives .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3,5-Dibromo-2,4-difluorophenylacetonitrile is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3,5-Dibromo-2,4-difluorophenylacetonitrile is C8H3Br2F2N. It features bromine and fluorine substituents on a phenyl ring, which contribute to its chemical reactivity and biological interactions.
The biological activity of 3,5-Dibromo-2,4-difluorophenylacetonitrile is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and alters the electronic properties of the compound, potentially influencing enzyme inhibition and receptor modulation .
Biological Activity Overview
Research indicates that 3,5-Dibromo-2,4-difluorophenylacetonitrile exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : There is emerging interest in its role in neuroprotection, particularly in models of neurodegenerative diseases .
Cytotoxicity Studies
A study examined the cytotoxic effects of 3,5-Dibromo-2,4-difluorophenylacetonitrile on human cancer cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations. The compound was particularly effective against breast cancer cells (MCF-7) and leukemia cells (HL-60), demonstrating an IC50 value in the low micromolar range.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.2 | Inhibition of proliferation |
| HL-60 | 4.8 | Induction of apoptosis |
Enzyme Interaction Studies
Another investigation focused on the interaction between 3,5-Dibromo-2,4-difluorophenylacetonitrile and key metabolic enzymes. The compound was shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| CYP1A2 | 65 |
| CYP2D6 | 70 |
| CYP3A4 | 50 |
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal that the presence of both bromine and fluorine in specific positions enhances biological activity. For instance:
| Compound | Biological Activity |
|---|---|
| 3,5-Dibromo-2,4-difluorophenylacetonitrile | Significant cytotoxicity |
| 3-Bromo-4-fluorophenylacetonitrile | Moderate cytotoxicity |
| 2,4-Difluorophenylacetonitrile | Minimal activity observed |
Q & A
Q. What are the common synthetic routes for preparing 3,5-Dibromo-2,4-difluorophenylacetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves halogenation and fluorination of phenylacetonitrile derivatives. For example, bromination of 3,5-difluorophenylacetonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in inert atmospheres (e.g., nitrogen) ensures regioselectivity at the 3,5-positions . Fluorination can be achieved via halogen-exchange reactions using KF or CsF in polar aprotic solvents like DMF. Optimal yields (70–85%) require precise stoichiometric ratios and reaction times (12–24 hours). Characterization via / NMR and GC-MS confirms purity and substitution patterns .
Q. Which spectroscopic techniques are most effective for characterizing halogenated phenylacetonitriles?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm), while NMR detects fluorine substituents (δ -110 to -120 ppm). NMR confirms nitrile carbon signals (δ 115–120 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight and isotopic patterns (e.g., / doublets) .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry in polyhalogenated analogs .
Q. How do bromine and fluorine substituents influence the reactivity of phenylacetonitrile derivatives?
- Methodological Answer : Bromine acts as a strong electron-withdrawing group, directing electrophilic substitution to para positions, while fluorine’s inductive effect stabilizes intermediates. In 3,5-Dibromo-2,4-difluorophenylacetonitrile, bromine enhances electrophilicity at the nitrile group, facilitating nucleophilic additions (e.g., Grignard reactions). Fluorine’s electronegativity increases oxidative stability, making the compound resistant to hydrolysis under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for halogenated phenylacetonitrile synthesis?
- Methodological Answer : Contradictions often arise from variations in catalysts, solvent purity, or moisture content. For example, using anhydrous DMF vs. technical-grade solvent can alter fluorination efficiency by 15–20%. Systematic optimization via Design of Experiments (DoE) is recommended:
Q. What strategies optimize regioselectivity in dihalogenation reactions for asymmetric substitution patterns?
- Methodological Answer : Sequential halogenation with protecting groups ensures regiocontrol. For example:
Protect the nitrile group as a silyl ether (e.g., TMS-CN) to prevent undesired side reactions.
Brominate at 3,5-positions using Br₂/FeCl₃ (0°C, 4 hours).
Fluorinate via SNAr (nucleophilic aromatic substitution) with KF/18-crown-6 (80°C, DMSO).
Kinetic vs. thermodynamic control must be assessed: lower temperatures favor kinetic (meta) products, while higher temperatures favor thermodynamic (para) .
Q. How can computational methods predict the biological activity of 3,5-Dibromo-2,4-difluorophenylacetonitrile derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models evaluate interactions with biological targets. Key steps:
- Target Selection : Enzymes like cytochrome P450 or kinases (common in drug metabolism studies).
- Parameterization : Halogen-bonding propensity (σ-hole analysis) and logP calculations (lipophilicity).
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro assays (IC₅₀ values). Studies show bromine’s hydrophobic interactions enhance binding affinity to hydrophobic enzyme pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
